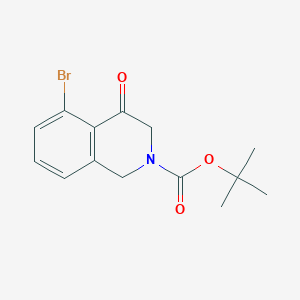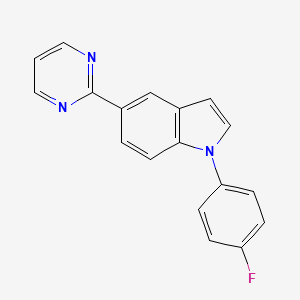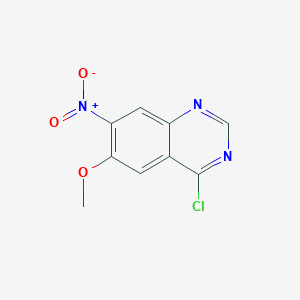
5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a phenyl group and a methylthio group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to form the triazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated triazine derivative with a phenyl nucleophile.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction. This involves the reaction of a halogenated triazine derivative with a methylthiol reagent.
Industrial Production Methods
Industrial production of 1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazine ring can be reduced under certain conditions to form a dihydrotriazine derivative.
Substitution: The phenyl and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenated triazine derivatives and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses. The exact pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazin-6-amine, 3-phenyl-: Lacks the methylthio group, which may result in different chemical and biological properties.
1,2,4-Triazin-6-amine, 5-(methylthio)-: Lacks the phenyl group, which may affect its reactivity and biological activity.
1,3,5-Triazine derivatives: Different substitution patterns on the triazine ring can lead to a wide range of chemical and biological properties.
Uniqueness
1,2,4-Triazin-6-amine, 5-(methylthio)-3-phenyl- is unique due to the presence of both the phenyl and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in unique properties that are not observed in other triazine derivatives.
Eigenschaften
CAS-Nummer |
86958-23-8 |
|---|---|
Molekularformel |
C10H10N4S |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-amine |
InChI |
InChI=1S/C10H10N4S/c1-15-10-8(11)13-14-9(12-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,13) |
InChI-Schlüssel |
FXOFOEJDGAODFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=NC(=N1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



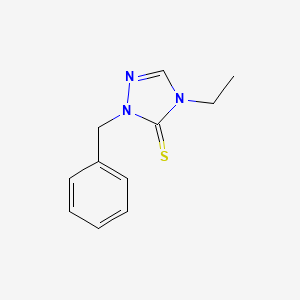



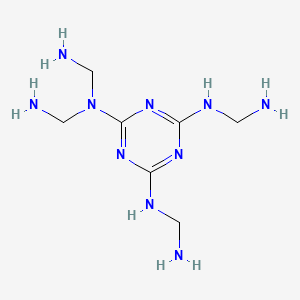
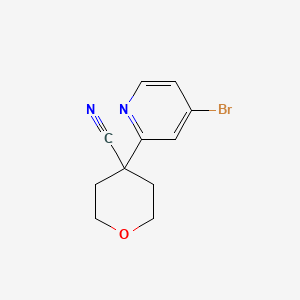
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
